molecular formula C10H18N2O4 B13460067 tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate

Cat. No.: B13460067
M. Wt: 230.26 g/mol
InChI Key: DMLNJBHVXGSTHN-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 . This compound is known for its unique structure, which includes an oxazolidinone ring and a tert-butyl carbamate group. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

The synthesis of tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate typically involves the reaction of oxazolidinone derivatives with tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate and oxazolidinone in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis and purification processes to obtain high-purity compounds .

Chemical Reactions Analysis

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl carbamate group may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its oxazolidinone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

tert-butyl N-[2-(2-oxo-1,3-oxazolidin-5-yl)ethyl]carbamate

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-5-4-7-6-12-8(13)15-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

DMLNJBHVXGSTHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CNC(=O)O1

Origin of Product

United States

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